

Application Notes: Integrating the ContraCon™ Decontamination Routine into Automated Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	contracon	
Cat. No.:	B1167394	Get Quote

Introduction

Maintaining aseptic conditions is paramount in cell culture, where microbial contamination can lead to significant data loss and compromised research outcomes. The **ContraCon**™ decontamination routine, a proprietary technology by Thermo Fisher Scientific, offers an automated, on-demand solution for eliminating bacteria, fungi, molds, and mycoplasma within CO₂ incubators. This routine utilizes a 90°C moist heat cycle, ensuring a thorough and reliable decontamination of the incubator's interior surfaces without the need for manual disassembly and autoclaving of internal components.[1][2] This document provides detailed protocols for the application of the **ContraCon**™ routine and its integration into automated cell culture workflows, ensuring the integrity of your research and bioproduction processes.

Principle of Operation

The **ContraCon**[™] routine employs moist heat at 90°C, which is more effective at lower temperatures than dry heat for eliminating microorganisms, particularly resistant spores.[2] The presence of moisture facilitates the germination of spores, rendering them susceptible to the lethal effects of the heat.[2] This automated process simplifies cleaning, minimizes variability associated with manual disinfection, and leaves no chemical residues.[1][2]

Key Applications



- Preventative Maintenance: Regular execution of the ContraCon[™] routine as part of a scheduled maintenance plan helps to maintain a consistently sterile incubator environment, minimizing the risk of contamination in long-term cell cultures.
- Post-Contamination Decontamination: In the event of a microbial contamination, the
 ContraCon™ routine provides a robust method for complete incubator sterilization, allowing
 for a swift return to aseptic working conditions.
- Integration with Automated Systems: The routine is designed to be seamlessly integrated into automated cell culture platforms, such as those utilizing the Thermo Scientific™
 Cytomat™ series of automated incubators.[3] This allows for scheduled, hands-free decontamination cycles, crucial for maintaining sterility in high-throughput screening and biopharmaceutical production workflows.

Experimental Protocols

Protocol 1: Standard **ContraCon™** Decontamination Cycle

This protocol describes the standard procedure for running the **ContraCon**[™] decontamination routine in a compatible Thermo Scientific[™] CO₂ incubator.

Materials:

- Thermo Scientific[™] CO₂ incubator equipped with the ContraCon[™] feature (e.g., Heracell[™] 150i or 240i)
- 350 mL of sterile, distilled, or deionized water[2]

Procedure:

- Preparation: Remove all cell cultures, media, and other sensitive materials from the incubator. Ensure that the incubator is empty.
- Water Addition: Add 350 mL of sterile, distilled, or deionized water to the designated water reservoir or pan within the incubator to generate the moist heat.
- Initiate the Cycle: Close the incubator door securely. Navigate to the ContraCon[™] routine
 option on the incubator's control panel.



- Activation: Press the button to begin the decontamination process.[2] The cycle will automatically heat the incubator interior to 90°C with moist heat and hold it for the prescribed duration (typically 9 hours).[3]
- Completion: After the cycle is complete, the incubator will cool down. Once the temperature has returned to the setpoint, the incubator is ready for use.

Protocol 2: Validation of **ContraCon™** Decontamination Efficacy

This protocol outlines a method to validate the effectiveness of the **ContraCon**™ routine using biological indicators. This is particularly useful for quality control and process validation in regulated environments.

Materials:

- Biological indicators (e.g., spore strips or suspensions of Bacillus subtilis or Aspergillus niger)
- Sterile swabs
- Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Control incubator set to the appropriate growth temperature for the test organisms
- Microplate reader or spectrophotometer for optical density (OD) measurements

Procedure:

- Inoculation: Place biological indicators at various locations within the incubator, including hard-to-reach areas such as corners, behind shelves, and near the fan.
- Control Samples: Prepare a set of control biological indicators that will not be subjected to the decontamination cycle.
- Run Decontamination Cycle: Execute the ContraCon™ routine as described in Protocol 1.



- Post-Cycle Recovery: Once the cycle is complete and the incubator has cooled, aseptically retrieve the biological indicators.
- Incubation: Transfer the biological indicators to the appropriate growth medium. Incubate both the test and control samples under optimal growth conditions.
- Analysis: After a suitable incubation period (e.g., 24-48 hours), visually inspect for microbial growth. For quantitative analysis, measure the optical density (OD) of the cultures. A lack of growth in the test samples compared to robust growth in the control samples validates the efficacy of the decontamination.

Data Presentation

The following tables summarize the expected results from a validation study of the $ContraCon^{TM}$ decontamination routine.

Table 1: Efficacy of ContraCon™ Routine Against Bacillus subtilis Spores

Location within Incubator	Pre- Decontamination (CFU/strip)	Post- Decontamination (CFU/strip)	Log Reduction
Center of Shelf	1.5 x 10 ⁶	0	>6
Back Corner, Top Shelf	1.3 x 10 ⁶	0	>6
Near Fan Housing	1.6 x 10 ⁶	0	>6
Control (No Decontamination)	1.4 x 10 ⁶	1.3 x 10 ⁶	0

Table 2: Efficacy of **ContraCon™** Routine Against Aspergillus niger Spores

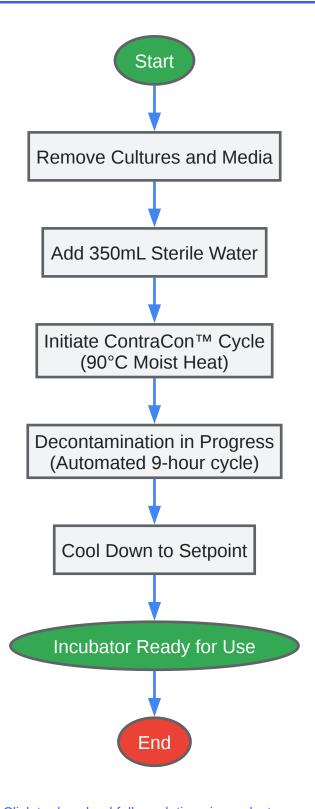


Location within Incubator	Pre- Decontamination (CFU/strip)	Post- Decontamination (CFU/strip)	Log Reduction
Center of Shelf	2.1 x 10 ⁵	0	>5
Back Corner, Top Shelf	1.9 x 10 ⁵	0	>5
Near Fan Housing	2.3 x 10 ⁵	0	>5
Control (No Decontamination)	2.0 x 10 ⁵	1.9 x 10 ⁵	0

Visualizations

Diagram 1: ContraCon™ Decontamination Workflow



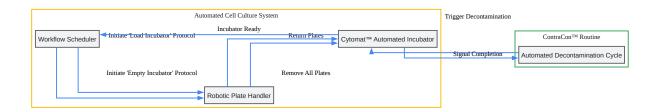


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Caption: Workflow diagram of the **ContraCon**™ decontamination routine.

Diagram 2: Integration of **ContraCon™** into an Automated Cell Culture System





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Caption: Integration of **ContraCon**™ into an automated workflow.

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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Integrating the ContraCon™
 Decontamination Routine into Automated Workflows]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1167394#integrating-the-contracon-routine-into-automated-workflows]

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